2-Propenethioamide, 2-cyano-3-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenethioamide, 2-cyano-3-(4-methylphenyl)- is an organic compound with the molecular formula C11H10N2S and a molecular weight of 202.28 g/mol . This compound is characterized by the presence of a cyano group, a thioamide group, and a 4-methylphenyl group attached to a propenyl chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenethioamide, 2-cyano-3-(4-methylphenyl)- typically involves the reaction of 4-methylbenzaldehyde with malononitrile in the presence of a base, followed by the addition of a thiol reagent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety. The reaction is carefully monitored to maintain optimal conditions and yield.
Chemical Reactions Analysis
Types of Reactions
2-Propenethioamide, 2-cyano-3-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
2-Propenethioamide, 2-cyano-3-(4-methylphenyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propenethioamide, 2-cyano-3-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound’s cyano and thioamide groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes and pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Propenethioamide, 2-cyano-3-phenyl-: Similar structure but lacks the 4-methyl group.
2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide: Contains a methoxy group instead of a methyl group.
2-Propenethioamide, 2-cyano-3-[(4-methylphenyl)amino]-: Similar structure with an amino group instead of a thioamide group
Uniqueness
2-Propenethioamide, 2-cyano-3-(4-methylphenyl)- is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
97651-32-6 |
---|---|
Molecular Formula |
C11H10N2S |
Molecular Weight |
202.28 g/mol |
IUPAC Name |
2-cyano-3-(4-methylphenyl)prop-2-enethioamide |
InChI |
InChI=1S/C11H10N2S/c1-8-2-4-9(5-3-8)6-10(7-12)11(13)14/h2-6H,1H3,(H2,13,14) |
InChI Key |
UVYUOMXJJABTKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C#N)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.